molecular formula C15H9ClFN3 B13360998 2-Chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine

2-Chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine

Cat. No.: B13360998
M. Wt: 285.70 g/mol
InChI Key: DJAWCNTTZCYQKG-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine is a heterocyclic aromatic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Properties

Molecular Formula

C15H9ClFN3

Molecular Weight

285.70 g/mol

IUPAC Name

2-chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine

InChI

InChI=1S/C15H9ClFN3/c16-15-19-13(10-6-2-1-3-7-10)18-14(20-15)11-8-4-5-9-12(11)17/h1-9H

InChI Key

DJAWCNTTZCYQKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine with appropriate reagents under controlled conditions . The reaction conditions often include the use of a base such as lithium hexamethyldisilazide (LiHMDS) to facilitate the lithiation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include bases like LiHMDS and nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-Chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine stands out due to its unique combination of a triazine core with chloro, fluoro, and phenyl substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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